

Application Note: Determination of Aflatoxin M2 in Nuts by Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aflatoxin M2-13C17

Cat. No.: B15141633

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Introduction

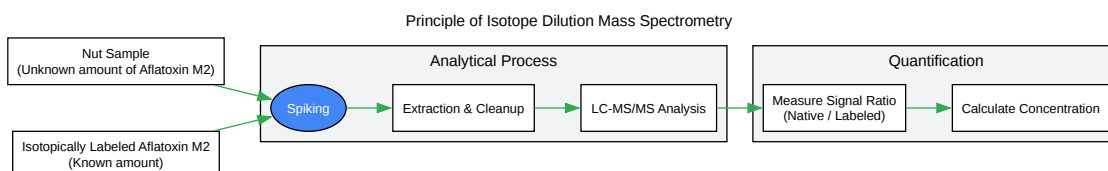
Aflatoxins are a group of mycotoxins produced by certain molds of the *Aspergillus* species, which can contaminate a variety of food commodities, including nuts.[1][2] Aflatoxin M2 (AFM2) is a hydroxylated metabolite of Aflatoxin B2. Due to their carcinogenic nature, the presence of aflatoxins in food is strictly regulated worldwide.[3] Accurate and sensitive analytical methods are crucial for monitoring aflatoxin levels to ensure food safety.

This application note describes a robust and sensitive method for the quantitative determination of Aflatoxin M2 in various nut matrices using isotope dilution analysis (IDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Isotope dilution, utilizing a stable isotope-labeled internal standard, is the gold standard for quantitative analysis as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[4][5]

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Analysis (IDA) is a highly accurate quantitative technique. A known amount of an isotopically labeled analogue of the analyte (in this case, ^{13}C -Aflatoxin M2 or deuterated Aflatoxin M2) is added to the sample at the beginning of the analytical procedure. This internal standard behaves chemically and physically identically to the native analyte throughout extraction, cleanup, and chromatographic separation. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard using mass

spectrometry, precise quantification can be achieved, as this ratio is independent of sample recovery.[4]



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Caption: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocol

This protocol outlines the procedure for the determination of Aflatoxin M2 in nuts.

1. Materials and Reagents

- Aflatoxin M2 standard
- Isotopically labeled Aflatoxin M2 (e.g., ^{13}C -AFM2) internal standard
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Ammonium formate
- Magnesium sulfate (anhydrous)

- Sodium chloride
- Hexane
- Immunoaffinity columns (IAC) for aflatoxins (optional)
- Syringe filters (0.22 µm)

2. Equipment

- High-speed blender or homogenizer
- Centrifuge
- Vortex mixer
- Nitrogen evaporator
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
- Analytical balance

3. Sample Preparation A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for sample extraction.^[6]^[7]

- Homogenization: Weigh 5 g of the homogenized nut sample into a 50 mL centrifuge tube.
- Spiking: Add a known amount of the isotopically labeled Aflatoxin M2 internal standard solution to the sample.
- Extraction:
 - Add 10 mL of ultrapure water, 10 mL of hexane, and 15 mL of acetonitrile to the tube.^[6]
 - Vortex for 30 seconds.^[6]
 - Add 4 g of magnesium sulfate and 1.5 g of sodium chloride.^[6]
 - Immediately vortex vigorously for 1 minute.^[6]

- Centrifugation: Centrifuge the tube at 3000 rpm for 7 minutes.[6]
- Cleanup (Option 1 - Direct Injection):
 - Take an aliquot from the acetonitrile (lower) layer.
 - Dilute with water or mobile phase to a final composition suitable for LC-MS/MS injection.
 - Filter through a 0.22 μ m syringe filter before injection.
- Cleanup (Option 2 - Immunoaffinity Column):
 - Take a 5 mL aliquot of the acetonitrile phase and evaporate to dryness under a gentle stream of nitrogen at 45°C.[6]
 - Reconstitute the residue in a buffer suitable for the immunoaffinity column (e.g., PBS).
 - Pass the reconstituted extract through the immunoaffinity column according to the manufacturer's instructions.
 - Wash the column and elute the aflatoxins with methanol.
 - Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.

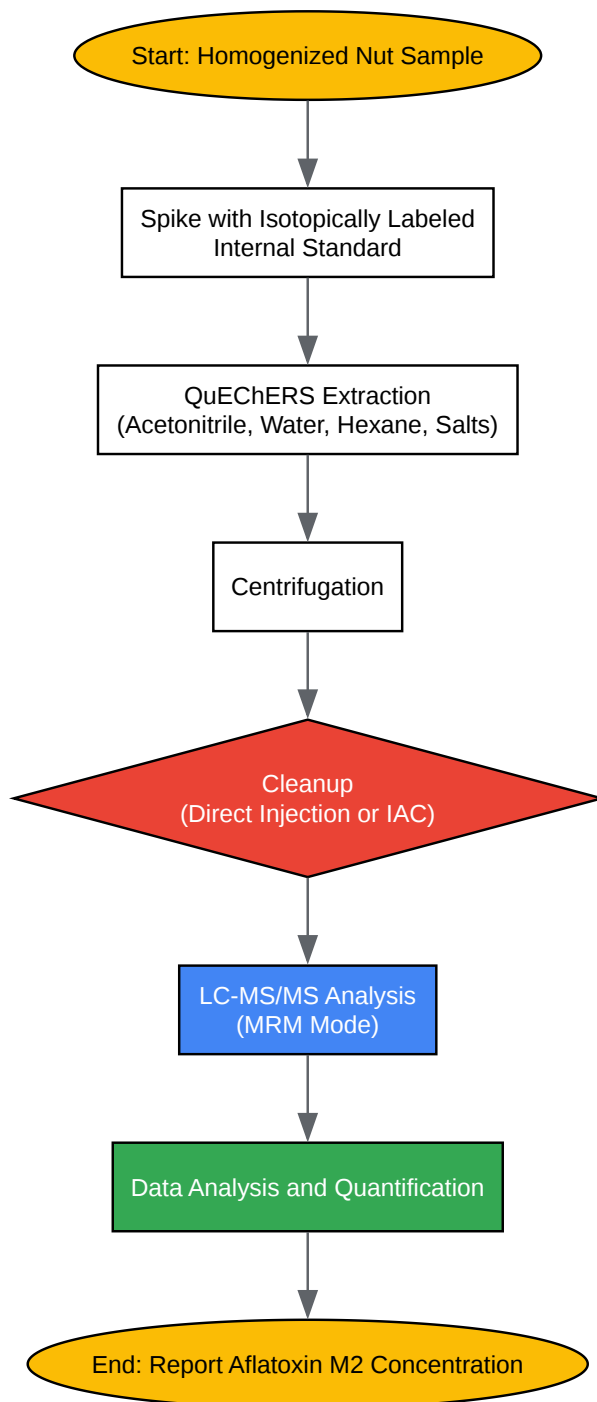
4. LC-MS/MS Analysis

- Liquid Chromatography (LC) Conditions:
 - Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m).[8]
 - Mobile Phase A: 10 mM ammonium acetate in water.[8]
 - Mobile Phase B: Methanol.[8]
 - Gradient: A typical gradient starts with a higher percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.
 - Flow Rate: 0.2 - 0.4 mL/min.[8]

- Injection Volume: 5 μ L.[\[8\]](#)
- Column Temperature: 40°C.[\[8\]](#)
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Specific precursor-to-product ion transitions for both native and isotopically labeled Aflatoxin M2 should be monitored. For Aflatoxin M2, a common transition is m/z 331.3 > 273.3.[\[7\]](#)
 - Collision Energy: Optimized for each transition.

Experimental Workflow

Experimental Workflow for Aflatoxin M2 Analysis

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Caption: Experimental Workflow for Aflatoxin M2 Analysis.

Quantitative Data

The following tables summarize typical method performance parameters for the analysis of aflatoxins in nuts.

Table 1: Method Validation Parameters for Aflatoxin M2 in Nuts

Parameter	Typical Value	Reference
Limit of Detection (LOD)	0.03 - 0.38 ng/g	[6] [9]
Limit of Quantification (LOQ)	0.1 - 0.88 ng/g	[6] [7]
Recovery	71 - 105%	[6] [9] [10]
Linearity (R^2)	≥ 0.99	[6] [7]
Relative Standard Deviation (RSD)	$< 15\%$	[6] [7]

Table 2: Example LC-MS/MS Parameters for Aflatoxin Analysis

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (V)	Reference
Aflatoxin M2	331.3	273.3	25	[7]
Aflatoxin M1	329.2	259.2	25	[7]
Aflatoxin B1	313.0	269.2	35	[7]
Aflatoxin B2	315.2	259.0	30	[7]
Aflatoxin G1	329.2	243.2	25	[7]
Aflatoxin G2	331.3	313.3	25	[7]

Conclusion

The described method utilizing isotope dilution mass spectrometry provides a highly sensitive, selective, and accurate approach for the determination of Aflatoxin M2 in various nut matrices.

The use of an isotopically labeled internal standard ensures reliable quantification by correcting for matrix-induced signal suppression or enhancement and variations in sample recovery. The QuEChERS-based sample preparation is efficient and effective, and the LC-MS/MS analysis in MRM mode offers excellent specificity. This method is well-suited for routine monitoring of aflatoxin contamination in nuts to ensure compliance with regulatory limits and safeguard public health.

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- To cite this document: BenchChem. [Application Note: Determination of Aflatoxin M2 in Nuts by Isotope Dilution Mass Spectrometry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15141633#determination-of-aflatoxin-m2-in-nuts-with-isotope-dilution]

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